(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one
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Overview
Description
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one is an organic compound that features a fluoromethyl group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses fluoroiodomethane as a fluoromethyl radical source, activated by visible light and tris(trimethylsilyl)silane, to form the desired compound.
Industrial Production Methods
Industrial production of (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted dihydrofuranones.
Scientific Research Applications
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one exerts its effects involves the formation of fluoromethyl radicals. These radicals can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to participate in specific interactions that are not possible with non-fluorinated analogs .
Comparison with Similar Compounds
Similar Compounds
Fluoroiodomethane: Used as a precursor in the synthesis of fluoromethylated compounds.
Trifluoromethyl phenyl sulfone: Utilized in trifluoromethylation reactions.
Fluorohydrins: Compounds containing fluorine and hydroxyl groups, used in various chemical transformations.
Uniqueness
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one is unique due to its specific fluoromethyl-dihydrofuranone structure, which imparts distinct chemical and biological properties. Its ability to form stable fluoromethyl radicals and participate in selective reactions makes it valuable in both research and industrial applications.
Properties
CAS No. |
916069-80-2 |
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Molecular Formula |
C5H7FO2 |
Molecular Weight |
118.11 g/mol |
IUPAC Name |
4-(fluoromethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7FO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2 |
InChI Key |
SNOBQHSFTVYKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)CF |
Origin of Product |
United States |
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